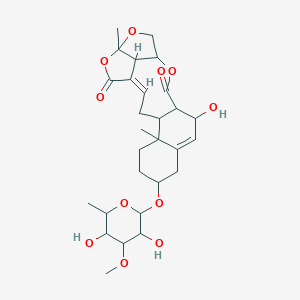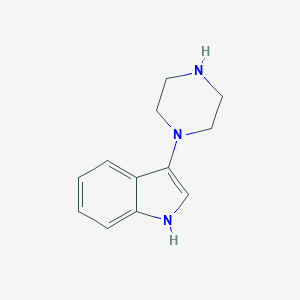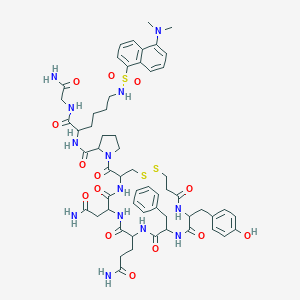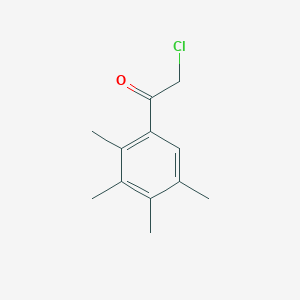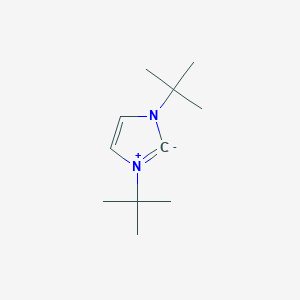
1,3-Di-tert-butylimidazol-2-ylidene
概要
説明
1,3-Di-tert-butylimidazol-2-ylidene is a stable organic compound belonging to the class of N-heterocyclic carbenes. It is known for its high steric hindrance and strong electron-donating properties, making it a valuable ligand in various catalytic processes. The compound is characterized by its white to light yellow crystalline appearance and is sensitive to air, moisture, and heat .
作用機序
Target of Action
1,3-Di-tert-butylimidazol-2-ylidene, also known as 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-ide, is a type of N-heterocyclic carbene (NHC). It is primarily used as a ligand in transition metal catalysis . The primary targets of this compound are transition metals such as gold (Au), copper (Cu), silver (Ag), and palladium (Pd) .
Mode of Action
The compound acts as a strong σ-donor and π-acceptor . It forms a bond with the transition metal, creating a metal-carbene complex. This complex is highly stable and can facilitate various catalytic reactions .
Biochemical Pathways
The compound is involved in various transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound is sensitive to air and moisture, and it should be stored under inert gas at temperatures below 0°c .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. For example, in the Suzuki-Miyaura coupling reaction, it enables the formation of biphenyls from aryl bromides and phenylboronic acid .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. As mentioned, it is sensitive to air and moisture . Therefore, it must be handled and stored carefully to maintain its effectiveness. Additionally, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment .
準備方法
1,3-Di-tert-butylimidazol-2-ylidene can be synthesized through several methods. One common synthetic route involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures to prevent decomposition . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
1,3-Di-tert-butylimidazol-2-ylidene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of imidazolium salts.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of imidazolidines.
Substitution: The compound can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. Major products formed from these reactions include imidazolium salts, imidazolidines, and substituted imidazoles .
科学的研究の応用
1,3-Di-tert-butylimidazol-2-ylidene has a wide range of scientific research applications:
類似化合物との比較
1,3-Di-tert-butylimidazol-2-ylidene is unique due to its high steric hindrance and strong electron-donating properties. Similar compounds include:
1,3-Di-tert-butylimidazolin-2-ylidene: This compound has similar steric properties but differs in its electronic properties due to the saturated imidazoline ring.
1,3-Di-tert-octylimidazol-2-ylidene: This compound has even higher steric hindrance due to the larger tert-octyl groups, making it suitable for specific catalytic applications.
These similar compounds highlight the versatility and uniqueness of this compound in various chemical processes.
特性
IUPAC Name |
1,3-ditert-butyl-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENRCIKTFREPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449891 | |
| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157197-53-0 | |
| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-t-butylimidazol-2-ylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and common name for 1,3-Di-tert-butylimidazol-2-ylidene?
A1: The molecular formula for this compound is C11H20N2, with a molecular weight of 180.29 g/mol. It is commonly abbreviated as ItBu. []
Q2: How does ItBu interact with metal centers?
A2: ItBu acts as a strong σ-donor ligand, readily forming adducts with various metal centers, such as gold(I) [], zinc(II) [, ], samarium(II) [], ruthenium(II) [, , ], and germanium(II) [, ]. The strong σ-donation from the carbene carbon atom to the metal center leads to the formation of stable complexes.
Q3: Can ItBu induce polymerization?
A3: Yes, ItBu can induce anionic chain-growth polymerization of specific monomers like ethyl sorbate [] and alkyl acrylates [] when paired with a suitable Lewis acid. This interaction forms an interacting Lewis pair (ILP) that facilitates polymerization.
Q4: What is the role of ItBu in deprotonation reactions?
A4: ItBu's strong basicity allows it to deprotonate various substrates. For example, it can deprotonate Al2Me6, leading to the formation of polynuclear aluminum anions [] and can deprotonate a germanium(II) chloride complex to generate a reactive germylene species [, ].
Q5: What types of reactions can ItBu catalyze?
A5: ItBu and its metal complexes demonstrate catalytic activity in various reactions, including carboxylative cyclization of propargylic amines with carbon dioxide [], tautomerization of 5-alkylidene-2-oxazolidinone to 2-oxazolone [], and cross-dehydrocoupling of organosilanes with amines [].
Q6: How does the steric bulk of ItBu influence its catalytic activity?
A6: The steric bulk of ItBu plays a significant role in its catalytic activity and selectivity. For example, in hydrosilylation reactions, bulkier NHC ligands favor silylative dehydrocoupling, while less hindered NHCs promote hydrosilylation [].
Q7: How stable is ItBu under ambient conditions?
A7: ItBu is air and moisture sensitive, necessitating handling and storage under an inert atmosphere. []
Q8: Have computational studies been conducted on ItBu?
A8: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the electronic structure and reactivity of ItBu complexes. For instance, DFT studies were employed to study the mechanism of deprotonation of Al2Me6 by ItBu [] and to understand the hydride orbiting motion around low-coordinate metal centers containing ItBu [].
Q9: What are the effects of modifying the N-substituents in ItBu?
A9: Modifying the N-tert-butyl groups in ItBu can significantly impact its steric bulk and electronic properties. For instance, replacing them with even bulkier t-octyl groups leads to ItOct, the NHC with the highest reported steric volume to date, while retaining strong σ-donating capabilities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


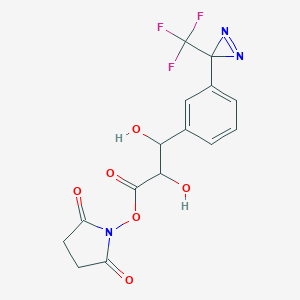

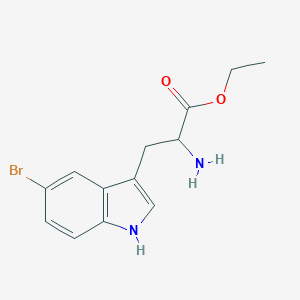
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
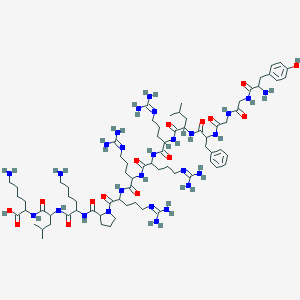
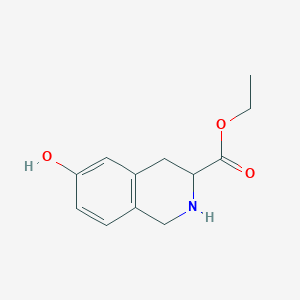
![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B137451.png)

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
